2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Piperazine Derivative Addition: Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring may play a role in binding to these targets, while the piperazine moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
- **2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Uniqueness
The presence of the ethoxy group in 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one distinguishes it from its analogs, potentially altering its electronic properties and biological activity. This makes it a unique candidate for further research and development.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-28-19-10-8-17(9-11-19)21-23-24-22(29-21)30-16-20(27)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZNDNJVOZPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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